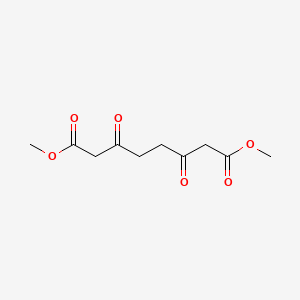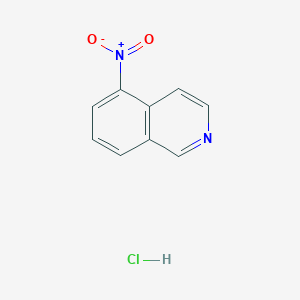![molecular formula C7H15NSi B3273196 Dimethyl[2-(trimethylsilyl)ethynyl]amine CAS No. 58144-94-8](/img/structure/B3273196.png)
Dimethyl[2-(trimethylsilyl)ethynyl]amine
Vue d'ensemble
Description
Dimethyl[2-(trimethylsilyl)ethynyl]amine is a chemical compound with the molecular formula C7H15NSi and a molecular weight of 141.29 g/mol . It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further bonded to a dimethylamine group. This compound is known for its utility in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl[2-(trimethylsilyl)ethynyl]amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with dimethylamine under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl[2-(trimethylsilyl)ethynyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation reactions may produce corresponding oxides .
Applications De Recherche Scientifique
Dimethyl[2-(trimethylsilyl)ethynyl]amine finds applications in several fields:
Organic Synthesis: It is used as a reagent in the preparation of complex organic molecules, including (dialkylamino)pentadienals and push-pull enynes.
Drug Discovery: The compound’s unique structure makes it valuable in the development of new pharmaceuticals.
Catalyst Development: It is employed in the synthesis of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of Dimethyl[2-(trimethylsilyl)ethynyl]amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations . The molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
N,N-Dimethyltrimethylsilylamine: Shares the trimethylsilyl group but differs in the overall structure.
Trimethylsilylacetylene: Lacks the dimethylamine group, making it less versatile in certain reactions.
Uniqueness: Dimethyl[2-(trimethylsilyl)ethynyl]amine is unique due to its combination of the trimethylsilyl and dimethylamine groups, providing distinct reactivity and stability in various chemical processes .
Propriétés
IUPAC Name |
N,N-dimethyl-2-trimethylsilylethynamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKZQVAAYSVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)





![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)
![[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B3273204.png)


